Methyltetrazine-amino-PEG9-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-amino-PEG9-azide is a heterobifunctional polyethylene glycol (PEG) linker that contains both a methyltetrazine group and an azide group. This compound is widely used in bioorthogonal chemistry, particularly in click chemistry reactions, due to its ability to form stable covalent bonds under mild conditions. The methyltetrazine group reacts with carboxylic acids and activated esters, while the azide group reacts with terminal alkynes and cyclooctyne derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG9-azide is synthesized through a series of chemical reactions that involve the functionalization of PEG with methyltetrazine and azide groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to achieve high purity levels, typically greater than 97%. The compound is then stored at low temperatures to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG9-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with terminal alkynes and cyclooctyne derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Substitution Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters to form stable amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts for CuAAC and various organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are stable triazole linkages in the case of click chemistry reactions and amide bonds in the case of substitution reactions.
Scientific Research Applications
Methyltetrazine-amino-PEG9-azide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry reactions.
Biology: Employed in the labeling and imaging of biomolecules, as well as in the study of enzyme activities in live cells.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of bioconjugates and the modification of surfaces for various industrial applications.
Mechanism of Action
The mechanism of action of Methyltetrazine-amino-PEG9-azide involves its ability to form stable covalent bonds with target molecules through click chemistry reactions. The methyltetrazine group reacts with carboxylic acids and activated esters, while the azide group reacts with terminal alkynes and cyclooctyne derivatives. These reactions are highly specific and occur under mild conditions, making the compound suitable for use in various biological and chemical applications.
Comparison with Similar Compounds
Methyltetrazine-amino-PEG9-azide is unique due to its dual functionality, which allows it to participate in both click chemistry and substitution reactions. Similar compounds include:
Azido-PEG-acid: Contains an azide group and is used in click chemistry reactions.
Methyltetrazine-PEG-amine: Contains a methyltetrazine group and is used in bioorthogonal labeling.
Azido-PEG-NHS ester: Contains an azide group and is used for bioconjugation with primary amines.
These compounds share similar functionalities but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C31H51N8O10+ |
---|---|
Molecular Weight |
695.8 g/mol |
IUPAC Name |
imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |
InChI |
InChI=1S/C31H50N8O10/c1-27-35-37-31(38-36-27)29-4-2-28(3-5-29)26-33-30(40)6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-25-23-48-21-19-46-17-15-44-13-11-42-9-7-34-39-32/h2-5,32H,6-26H2,1H3/p+1 |
InChI Key |
BZTDVBGNTNJQLX-UHFFFAOYSA-O |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.